Cas no 888412-04-2 (N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide)

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide is a specialized benzothiazole derivative with potential applications in medicinal chemistry and biochemical research. Its structure combines an acetamido-substituted benzothiazole core with a 2,4-dimethylbenzamide moiety, offering unique steric and electronic properties. This compound may serve as an intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. The presence of both acetamido and dimethylbenzamide groups enhances its binding affinity and selectivity in molecular interactions. Its well-defined chemical structure allows for precise modifications, making it a valuable scaffold for drug discovery and pharmacological studies. The compound is typically characterized by high purity and stability under standard laboratory conditions.
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide structure
888412-04-2 structure
Product name:N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide
CAS No:888412-04-2
MF:C18H17N3O2S
MW:339.411482572556
CID:6010465
PubChem ID:4557017

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide
    • Benzamide, N-[6-(acetylamino)-2-benzothiazolyl]-2,4-dimethyl-
    • F1447-0326
    • AKOS008377990
    • 888412-04-2
    • N-(6-acetamidobenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide
    • AB00674437-01
    • Inchi: 1S/C18H17N3O2S/c1-10-4-6-14(11(2)8-10)17(23)21-18-20-15-7-5-13(19-12(3)22)9-16(15)24-18/h4-9H,1-3H3,(H,19,22)(H,20,21,23)
    • InChI Key: ACPGEGAUTSQUTI-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=CC=C(NC(C)=O)C=C2S1)(=O)C1=CC=C(C)C=C1C

Computed Properties

  • Exact Mass: 339.10414797g/mol
  • Monoisotopic Mass: 339.10414797g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 487
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 99.3Ų

Experimental Properties

  • Density: 1.353±0.06 g/cm3(Predicted)
  • pka: 9.29±0.70(Predicted)

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1447-0326-4mg
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide
888412-04-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1447-0326-5mg
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide
888412-04-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1447-0326-1mg
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide
888412-04-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1447-0326-15mg
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide
888412-04-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1447-0326-20μmol
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide
888412-04-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1447-0326-100mg
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide
888412-04-2 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1447-0326-75mg
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide
888412-04-2 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1447-0326-10mg
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide
888412-04-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1447-0326-40mg
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide
888412-04-2 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1447-0326-2μmol
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide
888412-04-2 90%+
2μl
$57.0 2023-05-17

Additional information on N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide

Recent Advances in the Study of N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide (CAS: 888412-04-2)

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide (CAS: 888412-04-2) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its benzothiazole core and dimethylbenzamide moiety, has shown promising potential in various therapeutic applications, including anti-inflammatory and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its therapeutic efficacy in preclinical models.

The structural features of N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide contribute to its unique biological activity. The benzothiazole ring is known for its ability to interact with various biological targets, including enzymes and receptors, while the acetamido and dimethylbenzamide groups enhance its binding affinity and selectivity. Recent research has identified this compound as a potent inhibitor of specific signaling pathways involved in inflammation and cancer progression, making it a valuable candidate for further drug development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's ability to modulate the NF-κB pathway, a key regulator of inflammatory responses. The results demonstrated that N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide effectively suppressed NF-κB activation in vitro, leading to reduced production of pro-inflammatory cytokines. These findings suggest its potential as a novel anti-inflammatory agent, particularly for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Another significant advancement was reported in a 2024 study focusing on the compound's anticancer properties. Researchers found that N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide exhibited selective cytotoxicity against certain cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase-dependent pathways and inhibits cell proliferation by disrupting the cell cycle at the G2/M phase. These results highlight its potential as a targeted therapy for specific cancer types.

Pharmacokinetic studies have also been conducted to evaluate the compound's bioavailability and metabolic stability. Preliminary data indicate that N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide has favorable absorption and distribution properties, with moderate plasma protein binding and minimal hepatic metabolism. These characteristics make it a promising candidate for oral administration, although further optimization may be required to enhance its half-life and reduce potential off-target effects.

Despite these promising findings, challenges remain in the development of N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide as a therapeutic agent. Issues such as solubility, formulation stability, and potential toxicity in long-term use need to be addressed. Ongoing research is focused on structural modifications to improve these properties while maintaining or enhancing its biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.

In conclusion, N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide (CAS: 888412-04-2) represents a promising scaffold for the development of novel anti-inflammatory and anticancer agents. Recent studies have provided valuable insights into its mechanism of action and therapeutic potential, paving the way for future research and development. As the field advances, this compound may serve as a cornerstone for the design of next-generation therapeutics targeting critical disease pathways.

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